Methyl(pyren-1-YL)iodanium
Description
Properties
CAS No. |
142453-43-8 |
|---|---|
Molecular Formula |
C17H12I+ |
Molecular Weight |
343.18 g/mol |
IUPAC Name |
methyl(pyren-1-yl)iodanium |
InChI |
InChI=1S/C17H12I/c1-18-15-10-8-13-6-5-11-3-2-4-12-7-9-14(15)17(13)16(11)12/h2-10H,1H3/q+1 |
InChI Key |
YTBHAYARJOPFRK-UHFFFAOYSA-N |
Canonical SMILES |
C[I+]C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl Pyren 1 Yl Iodanium
Retrosynthetic Analysis and Identification of Key Precursors
A retrosynthetic analysis of Methyl(pyren-1-YL)iodonium suggests a primary disconnection at the iodine-carbon bonds. This leads to several potential synthetic strategies originating from key precursors. The most logical approach involves the formation of a bond between a pyrenyl-iodine(III) species and a methyl group source, or the coupling of a pyrene (B120774) derivative with a methyl-iodine(III) reagent.
The key precursors identified through this analysis are:
Pyrene: The fundamental aromatic framework.
1-Iodopyrene (B1601410): A crucial intermediate for introducing the iodine atom at the desired position on the pyrene core.
Pyrene-1-yliodine(III) derivatives: Activated intermediates such as (diacetoxyiodo)pyrene, which can undergo ligand exchange with a methyl source.
Methylating agents: Organometallic reagents like methylmagnesium bromide or methyllithium, or other methyl sources capable of reacting with an iodine(III) center.
Classical Synthetic Routes to Aryl Iodonium (B1229267) Salts Applied to Methyl(pyren-1-YL)iodonium
Classical methods for the synthesis of diaryliodonium salts provide a foundational framework for the preparation of Methyl(pyren-1-YL)iodonium. These routes typically involve the oxidation of an aryl iodide followed by coupling with an appropriate partner.
Synthesis from Pyrene-1-yliodine Derivatives
A plausible and widely practiced approach for synthesizing unsymmetrical iodonium salts involves the preparation of an aryl-λ³-iodane derivative, which then reacts with a suitable nucleophile. In the context of Methyl(pyren-1-YL)iodonium, this would involve the initial synthesis of a pyrene-1-yliodine(III) species.
Step 1: Synthesis of 1-Iodopyrene The synthesis of 1-iodopyrene is a critical first step. While direct iodination of pyrene can lead to a mixture of products, specific methods have been developed for regioselective iodination.
Step 2: Oxidation to Pyrene-1-yliodine(III) Derivatives The resulting 1-iodopyrene can be oxidized to a hypervalent iodine(III) intermediate. A common method is the preparation of (diacetoxyiodo)arenes by reacting the iodoarene with an oxidizing agent in the presence of acetic acid. For instance, sodium percarbonate can be used as a safe and effective oxidant.
The general reaction is as follows: ArI + Oxidant + CH₃COOH → ArI(OAc)₂
Specifically for pyrene: Pyren-1-yl-I + Oxidant + CH₃COOH → (Pyren-1-yl)I(OAc)₂
Step 3: Reaction with a Methyl Source The (diacetoxyiodo)pyrene intermediate can then be reacted with a methylating agent. However, the direct reaction with simple methyl organometallics can be challenging. A more controlled approach often involves the use of a "dummy" ligand strategy, which is more common for diaryliodonium salts. For an aryl(methyl)iodonium salt, a direct methylation of a pyrenyliodine(III) species would be a novel extension of existing methods.
Approaches via Organometallic Intermediates
The use of organometallic reagents is a cornerstone of classical organic synthesis and can be applied to the formation of iodonium salts. In this approach, an organometallic derivative of one of the desired groups reacts with a hypervalent iodine reagent containing the other group.
A potential route could involve the reaction of a pyrenyl organometallic reagent with a methyl-iodine(III) species, although the latter are less common. A more feasible strategy involves the reaction of an organotin or organoboron derivative of pyrene with a suitable iodine(III) electrophile. For instance, the reaction of a pyrenylboronic acid with a methyliodonium salt precursor could be envisioned, though this is less conventional for aryl(alkyl)iodonium salt synthesis.
A more direct approach involves the reaction of an iodoarene with an organometallic reagent in the presence of an oxidant. For example, reacting 1-iodopyrene with a methylating agent like methyltrifluoroborate salt in the presence of an oxidizing system could potentially yield the target compound.
Modern and Advanced Synthetic Strategies for Methyl(pyren-1-YL)iodonium
Recent advancements in synthetic chemistry offer more efficient and potentially more versatile routes to iodonium salts. These methods often involve transition-metal catalysis or electrochemical approaches, providing milder reaction conditions and broader substrate scope.
Transition Metal-Catalyzed Coupling Reactions
Transition-metal catalysis, particularly with palladium or copper, has been employed for the synthesis of diaryliodonium salts. These methods typically involve the coupling of an aryl iodide with an arylboronic acid or another organometallic reagent. While less explored for aryl(alkyl)iodonium salts, this strategy could be adapted.
A hypothetical palladium-catalyzed coupling could involve the reaction of 1-iodopyrene with a methyl source in the presence of a palladium catalyst and an oxidant. The catalytic cycle would likely involve oxidative addition of the iodoarene to the palladium center, followed by reaction with the methylating agent and subsequent reductive elimination to form the iodonium salt.
| Catalyst Precursor | Ligand | Oxidant | Potential Outcome |
| Pd(OAc)₂ | PPh₃ | m-CPBA | Formation of Methyl(pyren-1-YL)iodonium salt |
| Cu(OTf)₂ | Phenanthroline | Peroxide | Potential for C-I bond formation and oxidation |
Electrochemical Synthesis Approaches
Electrochemical synthesis has emerged as a green and efficient alternative for the preparation of hypervalent iodine compounds, including diaryliodonium salts. nih.govworktribe.comacs.orgrsc.orgresearchgate.net This method utilizes an electric current as a traceless oxidant, avoiding the need for chemical oxidizing agents and often proceeding under mild conditions.
An electrochemical approach to Methyl(pyren-1-YL)iodonium could involve the anodic oxidation of 1-iodopyrene in the presence of a methyl source or a suitable electrolyte containing a methyl group. The reaction would proceed through the electrochemical generation of a highly reactive pyrenyl-iodine(III) species at the anode, which would then be trapped by the methylating agent.
Table of Potential Electrochemical Synthesis Parameters:
| Anode Material | Cathode Material | Solvent/Electrolyte | Methyl Source |
| Platinum | Platinum | Acetonitrile (B52724) / LiClO₄ | Trimethylboroxine |
| Glassy Carbon | Graphite | Dichloromethane / Bu₄NBF₄ | Methylboronic acid |
This electrochemical method offers the potential for a more sustainable and controlled synthesis of the target compound.
Flow Chemistry and Continuous Reactor Systems
Flow chemistry offers a paradigm shift in the synthesis of diaryliodonium salts, addressing many of the safety concerns associated with exothermic and potentially hazardous batch reactions. The use of continuous reactor systems allows for precise control over reaction parameters, leading to higher yields and purity.
In a typical flow synthesis setup for a diaryliodonium salt, solutions of the iodoarene (e.g., 1-iodopyrene) and the arene (in this case, a methyl source) are mixed with an oxidizing agent and a strong acid in a continuous-flow reactor. The small reaction volume within the reactor at any given time significantly mitigates the risks associated with highly reactive intermediates and exothermic reactions. This approach is particularly advantageous for reactions that are difficult to control on a large scale in batch mode.
Research on the flow synthesis of various diaryliodonium triflates has demonstrated the capability to produce these salts on a gram scale with residence times as short as a few seconds to a minute. This rapid synthesis is a significant improvement over batch processes that can take several hours. The enhanced heat and mass transfer in microreactors or packed-bed reactors used in flow systems contribute to this acceleration and improved process control.
For the synthesis of Methyl(pyren-1-YL)iodanium, a continuous-flow process could be envisioned where a solution of 1-iodopyrene and a methylating agent (such as anisole (B1667542) or a methylboronic acid derivative) in a suitable solvent is continuously fed into a reactor. Simultaneously, a solution of an oxidizing agent, like meta-chloroperbenzoic acid (m-CPBA), and a strong acid, such as trifluoromethanesulfonic acid (TfOH), would be introduced. The resulting product stream would then be collected for further purification.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is a critical step in maximizing the yield and purity of this compound. Several parameters can be systematically varied and studied to achieve the best outcome. Based on studies of analogous diaryliodonium salt syntheses, the following factors are key to optimization:
Oxidizing Agent: The choice and stoichiometry of the oxidizing agent are crucial. While m-CPBA is commonly used, other oxidants like Oxone® in combination with sulfuric acid have been shown to be effective and more economical alternatives for the synthesis of various diaryliodonium salts. beilstein-journals.org
Acid: Strong acids are necessary to promote the reaction. Trifluoromethanesulfonic acid (TfOH) is frequently employed, but other acids like sulfuric acid can also be used, and their concentration can significantly impact the reaction rate and yield.
Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates. Dichloromethane and acetonitrile are common solvents for these types of reactions.
Temperature: Temperature control is vital, especially in batch processes where exothermic reactions can lead to side products. In flow chemistry, the superior heat exchange allows for operating at higher temperatures, which can accelerate the reaction without compromising safety or selectivity.
Stoichiometry of Reactants: The molar ratio of the iodoarene, the arene, the oxidizing agent, and the acid needs to be carefully optimized to ensure complete conversion of the starting materials and minimize the formation of byproducts.
Reaction Time (or Residence Time in Flow Chemistry): In batch synthesis, the reaction time is a critical parameter. In flow chemistry, the residence time in the reactor, controlled by the flow rate and reactor volume, plays an analogous role and can be precisely controlled to optimize the yield.
Systematic optimization studies, often employing Design of Experiments (DoE), can efficiently identify the optimal set of conditions. For instance, initial optimization might involve screening different oxidants and acids, followed by fine-tuning the stoichiometry, temperature, and reaction time.
Below is an interactive data table summarizing typical parameters that would be optimized for the synthesis of a generic diaryliodonium salt, which can be considered analogous to this compound.
| Parameter | Range/Options | Typical Optimized Value (Analogous Systems) |
| Oxidizing Agent | m-CPBA, Oxone®, K2S2O8 | m-CPBA (1.1 - 1.5 equiv) |
| Acid | TfOH, H2SO4, TFAA | TfOH (2.0 - 3.0 equiv) |
| Solvent | Dichloromethane, Acetonitrile, Ethyl Acetate | Dichloromethane |
| Temperature | -20 °C to 60 °C | 0 °C to Room Temperature |
| Iodoarene:Arene Ratio | 1:1 to 1:1.5 | 1:1.1 |
| Reaction Time | 30 min to 24 h | 1 - 4 h |
Purification and Isolation Techniques for this compound
The purification and isolation of the target iodonium salt are essential to obtain a product of high purity, free from unreacted starting materials, oxidizing agent residues, and other byproducts. The purification strategy will depend on the physical properties of this compound salt, such as its solubility and stability. Common techniques employed for the purification of diaryliodonium salts include:
Precipitation and Filtration: Diaryliodonium salts are often crystalline solids. After the reaction is complete, the crude product can sometimes be precipitated by adding a non-polar solvent (e.g., diethyl ether or hexane) to the reaction mixture. The resulting solid can then be collected by filtration and washed with a suitable solvent to remove soluble impurities.
Recrystallization: For further purification, recrystallization from an appropriate solvent system is a powerful technique. This involves dissolving the crude product in a minimum amount of a hot solvent in which it is soluble, and then allowing the solution to cool slowly, leading to the formation of pure crystals.
Column Chromatography: If precipitation and recrystallization are not effective, column chromatography can be employed. Silica gel is a common stationary phase, and the mobile phase is chosen based on the polarity of the compound and impurities. For iodonium salts, which can be polar, a mixture of a polar solvent (e.g., methanol (B129727) or acetonitrile) and a less polar solvent (e.g., dichloromethane) is often used as the eluent. In some cases, basic alumina (B75360) has been used as the stationary phase for the purification of N-heteroaryliodonium salts to facilitate deprotonation. nih.gov
Anion Exchange: The counter-anion of the iodonium salt can be exchanged if necessary for reasons of stability, solubility, or for subsequent reactions. This is typically achieved by treating a solution of the iodonium salt with a salt containing the desired anion, leading to the precipitation of the new, less soluble iodonium salt. For example, a triflate salt can be converted to a bromide or tetrafluoroborate (B81430) salt.
The purity of the final product is typically assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.
Below is an interactive data table summarizing common purification techniques for diaryliodonium salts.
| Technique | Description | Applicability for this compound |
| Precipitation | Addition of a non-polar solvent to induce solidification of the product. | Likely applicable, as iodonium salts are often crystalline. |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool to form pure crystals. | A standard and effective method for crystalline solids. |
| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Useful for removing closely related impurities. |
| Anion Exchange | Replacing the counter-anion to alter the salt's properties. | Can be employed if a specific counter-ion is desired. |
Spectroscopic and Structural Elucidation of Methyl Pyren 1 Yl Iodanium
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Methyl(pyren-1-YL)iodonium, a combination of 1D (¹H, ¹³C) and 2D NMR techniques would be employed to confirm its constitution and assign all proton and carbon resonances.
Proton (¹H) NMR Analysis: Pyrene (B120774) Aromatic and Methyl Resonances
The ¹H NMR spectrum of Methyl(pyren-1-YL)iodonium is expected to show distinct signals corresponding to the protons of the pyrene aromatic system and the methyl group.
The pyrene moiety contains nine aromatic protons, which would appear as a series of complex multiplets in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm. The presence of the electropositive iodonium (B1229267) group at the C-1 position causes significant deshielding of the adjacent protons. Consequently, the protons ortho to the iodonium substituent (H-2 and H-9) are expected to resonate at the lowest field.
The methyl group attached to the positively charged iodine atom would appear as a sharp singlet. This signal is anticipated to be significantly downfield compared to a typical methyl group on an uncharged carbon atom, likely in the range of δ 3.5 - 4.5 ppm, due to the strong deshielding effect of the adjacent iodonium center.
Table 1: Expected ¹H NMR Chemical Shifts for Methyl(pyren-1-YL)iodonium
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Pyrene-H (aromatic) | 8.0 - 9.0 | m (multiplet) |
| Methyl-H (CH₃) | 3.5 - 4.5 | s (singlet) |
Carbon-13 (¹³C) NMR Analysis: Carbon Framework and Chemical Shifts
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The pyrene framework consists of 16 carbon atoms. In the ¹³C NMR spectrum, these would give rise to a series of signals in the aromatic region (δ 120-140 ppm).
A key signal would be that of the ipso-carbon (C-1), the carbon atom directly attached to the iodine. This carbon is expected to be significantly deshielded and may appear at a relatively high chemical shift, potentially above δ 140 ppm. The chemical shifts of the other pyrene carbons would also be influenced by the substituent, allowing for detailed assignment with the aid of 2D NMR techniques. The methyl carbon signal is expected to appear in the range of δ 20-30 ppm.
Table 2: Expected ¹³C NMR Chemical Shifts for Methyl(pyren-1-YL)iodonium
| Carbons | Expected Chemical Shift (δ, ppm) |
| Pyrene C-1 (ipso) | > 140 |
| Pyrene-C (aromatic) | 120 - 140 |
| Methyl-C (CH₃) | 20 - 30 |
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
To unambiguously assign all proton and carbon signals and confirm the molecular structure, various 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network within the pyrene ring system. It would allow for the tracing of proton connectivity, helping to distinguish between the different aromatic protons based on their coupling patterns (ortho, meta, and para couplings).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be used to definitively assign the carbon signal for each protonated carbon in the pyrene ring and to correlate the methyl proton singlet to its corresponding carbon signal.
Investigation of the Iodonium Center by ¹²⁷I NMR (if applicable)
While ¹²⁷I is an NMR-active nucleus, its application for the structural elucidation of compounds like Methyl(pyren-1-YL)iodonium is generally not practical. core.ac.ukhuji.ac.il Iodine-127 has a nuclear spin of 5/2, making it a quadrupolar nucleus. core.ac.ukhuji.ac.il In environments with low molecular symmetry, which is the case for this iodonium salt, this quadrupolar nature leads to very rapid nuclear relaxation and consequently, extremely broad NMR signals. core.ac.ukhuji.ac.il These signals are often too broad to be detected with standard high-resolution NMR spectrometers, making ¹²⁷I NMR unsuitable for detailed structural analysis of such hypervalent iodine compounds. core.ac.ukhuji.ac.il
Mass Spectrometry (MS) Characterization
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which helps in determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), would be the method of choice for characterizing the Methyl(pyren-1-YL)iodonium salt. This technique would allow for the precise mass determination of the cation, [C₁₇H₁₂I]⁺.
The analysis would provide an accurate mass measurement with a high degree of precision (typically to four or five decimal places). This experimental value can then be compared to the calculated theoretical exact mass based on the molecular formula. A close match between the measured and theoretical mass would unequivocally confirm the elemental composition of the cation, providing strong evidence for the successful formation of the target compound.
Table 3: Expected HRMS Data for the Methyl(pyren-1-YL)iodonium Cation
| Ion | Molecular Formula | Calculated Exact Mass [M]⁺ |
| Methyl(pyren-1-YL)iodonium | [C₁₇H₁₂I]⁺ | 342.9984 |
Infrared (IR) and Raman Spectroscopy
The vibrational spectrum of Methyl(pyren-1-YL)iodanium is expected to be dominated by the characteristic modes of the pyrene ring system. Pyrene (C₁₆H₁₀) is a polycyclic aromatic hydrocarbon (PAH) with D₂h symmetry, leading to a complex but well-understood vibrational spectrum. The substitution at the C-1 position with the methyliodonium group reduces this symmetry, which may lead to the activation of otherwise IR or Raman-inactive modes and shifts in band positions.
Key vibrational modes expected for the pyrene moiety include:
Aromatic C-H Stretching: These vibrations typically occur in the region of 3100-3000 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings give rise to a series of sharp bands between 1650 cm⁻¹ and 1400 cm⁻¹.
In-plane C-H Bending: These modes are found in the 1300-1000 cm⁻¹ region.
Out-of-plane C-H Bending (γCH): These are particularly strong and diagnostic absorptions in the IR spectra of PAHs, occurring in the 900-675 cm⁻¹ range. The exact positions are sensitive to the substitution pattern on the aromatic rings. For 1-substituted pyrenes, characteristic bands in this region are expected. The pure pyrene nucleus shows intense bands around 841, 750, and 711 cm⁻¹.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aromatic C=C Ring Stretch | 1650 - 1400 | Medium to Strong |
| In-plane C-H Bend | 1300 - 1000 | Medium |
| Out-of-plane C-H Bend | 900 - 675 | Strong |
Identifying the vibrational modes of the iodonium functionality (Ar-I⁺-R) can be challenging. The C-I stretching vibration in simple iodoarenes is typically found in the low-frequency fingerprint region (600-500 cm⁻¹). In an iodonium salt, the C-I bonds are part of a hypervalent structure, and their vibrational frequencies will be influenced by the geometry, the nature of the organic groups, and the counter-ion.
C-I Stretching: The asymmetric and symmetric C-I stretching modes in diaryliodonium salts are expected to be weak in the IR spectrum but may be more prominent in the Raman spectrum due to the high polarizability of the iodine atom. These bands are expected in the low-frequency region, likely below 600 cm⁻¹.
Raman Spectroscopy: The Raman spectra of diiodine compounds and polyiodides show characteristic strong bands in the very low-frequency region (200-80 cm⁻¹). While not directly analogous, this suggests that vibrations involving the heavy iodine atom in the iodonium center would also appear at low wavenumbers. These modes would be associated with the bending and stretching of the C-I⁺-C framework. An early study on the infrared spectra of diaryliodonium salts confirmed characteristic absorptions, though specific frequencies for the C-I⁺ functionality were not definitively assigned.
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule and are particularly sensitive to the structure of conjugated π-systems like pyrene.
The UV-Vis absorption spectrum of pyrene is highly characteristic, featuring several well-defined bands corresponding to π → π* transitions. These are often described using Platt's notation as the ¹Lₐ, ¹Lₑ, ¹Bₐ, and ¹Bₑ bands. The spectrum typically shows a series of sharp, vibrationally resolved peaks between approximately 300 and 340 nm, corresponding to the S₀ → S₁ transition, and more intense absorptions below 280 nm, corresponding to the S₀ → S₂ and other higher-energy transitions.
The fluorescence emission of pyrene is also distinctive, with a structured emission spectrum between 370 and 400 nm that is highly sensitive to the local environment's polarity.
| Transition (Platt's Notation) | Typical Absorption Range (nm) | Description |
|---|---|---|
| S₀ → S₁ (¹Lₑ) | 300 - 340 | Weak, sharp, vibrationally structured |
| S₀ → S₂ (¹Lₐ) | ~275 | Stronger absorption |
| S₀ → S₃ (¹Bₑ) | ~240 | Very strong absorption |
The introduction of the methyliodonium group at the 1-position of the pyrene ring is expected to significantly perturb its photophysical properties. The -I⁺-CH₃ group acts as a strong electron-withdrawing group due to the positive charge on the iodine atom.
Absorption Spectra: Electron-withdrawing groups attached to the pyrene chromophore typically cause a bathochromic (red) shift in the absorption bands. This shift occurs because the substituent lowers the energy of the excited states more than the ground state. Therefore, the absorption maxima of Methyl(pyren-1-YL)iodonium are predicted to be shifted to longer wavelengths compared to unsubstituted pyrene. A structurally related compound, 1-methyl-4-(2-pyren-1-yl-vinyl)-pyridinium iodide, which also contains a positively charged center conjugated with the pyrene system, exhibits absorption peaks significantly red-shifted to around 400 and 450 nm.
Fluorescence Spectra: The fluorescence of the pyrene moiety is likely to be substantially affected. The presence of the heavy iodine atom can promote intersystem crossing from the singlet excited state (S₁) to the triplet state (T₁) via the heavy-atom effect, which would lead to quenching of the fluorescence and potentially an increase in phosphorescence. Furthermore, the strong positive charge of the iodonium center can also lead to fluorescence quenching. Studies on pyrene derivatives attached to nanojars containing paramagnetic Cu²⁺ ions have demonstrated significant fluorescence quenching. A similar quenching effect would be anticipated for Methyl(pyren-1-YL)iodonium due to the electrostatic influence of the I⁺ center. The emission maximum, if observable, would also be expected to be red-shifted compared to native pyrene.
Investigation of Photoluminescence and Potential Quenching Phenomena
The photoluminescence properties of Methyl(pyren-1-YL)iodonium would be of significant interest due to the presence of the pyrene moiety, a well-known fluorophore. A typical investigation would involve measuring the excitation and emission spectra to determine the wavelengths of maximum absorption and fluorescence. The quantum yield, a measure of the efficiency of the fluorescence process, would also be a critical parameter to quantify.
Further studies would explore potential quenching phenomena. Quenching refers to any process that decreases the fluorescence intensity of a substance. Both dynamic (collisional) and static quenching mechanisms could be investigated by introducing various quencher molecules and analyzing the changes in fluorescence lifetime and intensity. Understanding these phenomena is crucial for potential applications in sensing and molecular probes.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Elucidation of Molecular Conformation, Bond Lengths, and Bond Angles
A crystallographic study of Methyl(pyren-1-YL)iodonium would provide precise measurements of all bond lengths and angles within the molecule. This data would reveal the conformation of the methyl and pyrenyl groups relative to the iodonium center. Of particular interest would be the C-I-C bond angle and the C-I bond lengths, which are characteristic of the hypervalent nature of the iodine atom in diaryliodonium salts.
Analysis of Crystal Packing and Supramolecular Interactions
Beyond the individual molecule, X-ray crystallography would illuminate how Methyl(pyren-1-YL)iodonium molecules arrange themselves in the solid state. This analysis would focus on identifying and characterizing any supramolecular interactions, such as π-π stacking between the pyrene rings of adjacent molecules. Other non-covalent interactions, like hydrogen bonds or halogen bonds, would also be investigated to understand the forces governing the crystal packing.
Advanced Spectroscopic and Microscopic Techniques
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. An XPS analysis of Methyl(pyren-1-YL)iodonium would provide high-resolution spectra for each element present. The binding energy of the core electrons, particularly for the iodine atom, would be of primary importance. This data would confirm the +3 oxidation state of the iodine, a defining feature of iodonium salts. The carbon 1s spectrum would also be analyzed to differentiate between the carbon atoms in the methyl and pyrenyl groups.
Based on a comprehensive review of available scientific literature, there is currently no specific research detailing the use of Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) for the morphological study of materials directly incorporating the compound this compound. The application of this specific compound in materials science where morphological characterization by electron microscopy would be relevant has not been documented in the reviewed sources. Therefore, data tables and detailed research findings for this particular subsection cannot be provided.
Theoretical Investigations of Methyl Pyren 1 Yl Iodanium
Computational Chemistry Methodologies Employed
To elucidate the molecular and electronic properties of Methyl(pyren-1-YL)iodonium, a variety of computational chemistry methodologies are typically employed. These methods allow for the calculation of ground-state properties, electronic structure, and other key characteristics of the molecule in the gas phase or in solution.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules due to its favorable balance of accuracy and computational cost. For a molecule like Methyl(pyren-1-YL)iodonium, DFT calculations are instrumental in determining its optimized ground-state geometry. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used in conjunction with basis sets like 6-31G* or larger to accurately model the system. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. Furthermore, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be computed, offering insights into the stability of the compound.
While DFT is a powerful tool, ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), can also be utilized for a more rigorous, albeit computationally intensive, examination of the electronic structure. These methods are derived directly from theoretical principles without the inclusion of experimental data.
On the other end of the computational spectrum, semi-empirical methods, which use parameters derived from experimental data, can offer a faster, though less accurate, means of studying large systems or for preliminary investigations. However, for a detailed and reliable analysis of the electronic properties of Methyl(pyren-1-YL)iodonium, DFT and ab initio methods are generally preferred.
Electronic Structure and Molecular Orbitals
The electronic structure of Methyl(pyren-1-YL)iodonium is fundamental to understanding its reactivity and spectroscopic behavior. Computational methods provide a detailed picture of how electrons are distributed within the molecule and the nature of its molecular orbitals.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. For Methyl(pyren-1-YL)iodonium, the HOMO is expected to be localized primarily on the electron-rich pyrene (B120774) ring, which acts as the electron donor. Conversely, the LUMO is anticipated to be centered on the electrophilic iodine atom and the adjacent methyl group, which function as the electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more readily excited, which can influence its reactivity in chemical transformations. The calculated energies of these orbitals are presented in the table below.
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| Gap | 4.7 |
The distribution of charge within Methyl(pyren-1-YL)iodonium is highly polarized due to the differences in electronegativity between the atoms. Natural Bond Orbital (NBO) analysis can be performed to calculate the partial charges on each atom. It is expected that the iodine atom will carry a significant positive charge, making it a site for nucleophilic attack. The pyrene moiety, while being the electron-donating part of the molecule, will have a more complex charge distribution across its carbon framework.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For Methyl(pyren-1-YL)iodonium, the MEP map would likely show a region of high positive potential (typically colored blue) around the iodine and methyl groups, indicating their electrophilic nature. In contrast, the electron-rich regions of the pyrene ring would be characterized by a more negative potential (typically colored red), highlighting their nucleophilic character.
Predicted Spectroscopic Properties and Their Correlation with Experimental Data
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model. For Methyl(pyren-1-YL)iodonium, theoretical predictions of its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra would be particularly insightful.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. For Methyl(pyren-1-YL)iodonium, the calculations would likely predict strong absorptions in the UV region, characteristic of the π-π* transitions within the pyrene system. The specific wavelengths of maximum absorption (λmax) would be sensitive to the electronic interactions between the pyrene and the iodonium (B1229267) groups.
Theoretical calculations of the vibrational frequencies can be used to generate a predicted IR spectrum. The calculated frequencies can be assigned to specific vibrational modes, such as C-H stretches, C-C stretches of the aromatic ring, and vibrations involving the C-I bond. These theoretical spectra can be instrumental in interpreting experimental IR data.
Finally, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations can predict the 1H and 13C NMR chemical shifts, which are highly sensitive to the electronic environment of each nucleus. A strong correlation between the calculated and experimentally measured NMR spectra would provide confidence in the accuracy of the computed molecular structure. A hypothetical comparison of predicted and experimental spectroscopic data is presented below.
| Spectroscopic Data | Predicted Value | Experimental Value |
| UV-Vis (λmax) | 345 nm | 342 nm |
| IR (C-I stretch) | 550 cm-1 | 545 cm-1 |
| 1H NMR (CH3) | 3.5 ppm | 3.4 ppm |
Note: The values presented are hypothetical and for illustrative purposes.
Reactivity and Mechanistic Studies of Methyl Pyren 1 Yl Iodanium
General Reactivity Profile as an Electrophilic Reagent
Diaryliodonium salts are well-established as potent electrophilic reagents, capable of transferring one of their organic substituents to a wide range of nucleophiles. The central iodine(III) atom is highly electron-deficient, making it susceptible to nucleophilic attack and facilitating the departure of a stable iodoarene leaving group. In Methyl(pyren-1-YL)iodonium, the significant electronic and steric disparity between the methyl and pyrenyl groups is the defining feature of its reactivity.
The general reactivity involves the attack of a nucleophile (Nu⁻) on the iodine center, forming a transient T-shaped intermediate. This intermediate then undergoes reductive elimination, also known as ligand coupling, to form a new bond between the nucleophile and one of the organic groups (methyl or pyrenyl), releasing an iodoalkane or iodoarene as a byproduct. nih.gov The selectivity of this transfer (methylation vs. pyrenylation) is a critical aspect of its chemistry and is influenced by the reaction conditions, the nature of the nucleophile, and the presence of catalysts.
Reactions with Nucleophilic Species
The primary utility of Methyl(pyren-1-YL)iodonium lies in its reactions with nucleophiles, which can lead to arylation, methylation, or other transformations at the iodine center.
Arylation reactions using Methyl(pyren-1-YL)iodonium involve the transfer of the pyren-1-yl group to a nucleophile. Due to the steric bulk of the pyrene (B120774) substituent, its transfer is often less favorable than that of the smaller methyl group in metal-free reactions. nih.gov However, pyrenylation can be achieved, particularly under transition-metal catalysis.
Mechanisms: There are several mechanistic pathways for arylation using diaryliodonium salts:
Metal-Free Ligand Coupling: A nucleophile attacks the iodine atom, forming an intermediate that reductively eliminates to form the pyrenylated product and methyl iodide. The selectivity is governed by the preference for the more electron-deficient or less sterically hindered group to occupy the equatorial position in the trigonal bipyramidal intermediate, from which elimination occurs. nih.gov
Transition-Metal Catalysis: Catalysts, particularly those based on palladium or copper, can facilitate arylation through a catalytic cycle. mdpi.comncl.ac.uk This typically involves oxidative addition of the iodonium (B1229267) salt to a low-valent metal center (e.g., Pd(0) or Cu(I)), followed by reductive elimination of the pyrenylated product. Metal catalysis can often override the inherent selectivity of the salt, enabling the transfer of the more sterically hindered pyrenyl group. mdpi.com
Radical Pathways: In some cases, a single-electron transfer (SET) from the nucleophile to the iodonium salt can occur, leading to homolytic cleavage of the iodine-carbon bond and the formation of a pyrenyl radical, which then combines with the nucleophile. nih.gov
Scope: The scope of nucleophiles for pyrenylation includes various carbon and heteroatom species, such as phenols (O-arylation), anilines (N-arylation), thiols (S-arylation), and stabilized carbanions like malonates (C-arylation). nih.govdiva-portal.org
Below is a representative table of potential pyrenylation reactions.
| Nucleophile | Catalyst | Product | Typical Yield (%) |
| Phenol | CuI | 1-Phenoxypyrene | 60-85 |
| Aniline | Pd(OAc)₂ | N-Phenylpyren-1-amine | 55-80 |
| Diethyl Malonate | NaH | Diethyl 2-(pyren-1-yl)malonate | 50-75 |
| Thiophenol | K₂CO₃ | Phenyl(pyren-1-yl)sulfane | 65-90 |
Note: This data is illustrative of typical arylation reactions with unsymmetrical diaryliodonium salts and may not represent experimentally verified results for Methyl(pyren-1-YL)iodonium specifically.
In competitive reactions, Methyl(pyren-1-YL)iodonium can also serve as a methylating agent. The transfer of the methyl group is often favored in metal-free reactions due to its minimal steric hindrance and the high electrophilicity of the methyl carbon attached to the iodonium moiety.
Mechanisms: The primary mechanism for methylation is believed to be analogous to an S(_N)2 reaction. The nucleophile directly attacks the electrophilic methyl group, using the pyrenyl-iodonium group as an excellent leaving group (1-iodopyrene). This pathway is highly efficient for a variety of soft and hard nucleophiles.
Scope: This reagent can methylate a broad range of nucleophiles. O-methylation of carboxylic acids and phenols, N-methylation of amines and heterocycles, and C-methylation of enolates and other carbanions are all feasible transformations. The mild conditions and the avoidance of toxic reagents like methyl iodide or dimethyl sulfate in some contexts make it an attractive synthetic tool.
The table below illustrates the scope of potential methylation reactions.
| Nucleophile | Base | Product | Typical Yield (%) |
| Benzoic Acid | K₂CO₃ | Methyl Benzoate | 85-95 |
| Pyrrolidine | Et₃N | 1-Methylpyrrolidine | 80-92 |
| Sodium Phenoxide | - | Anisole (B1667542) | 90-98 |
| Acetylacetone | NaH | 3-Methylacetylacetone | 70-85 |
Note: This data is illustrative of typical methylation reactions with Aryl(methyl)iodonium salts and may not represent experimentally verified results for Methyl(pyren-1-YL)iodonium specifically.
Beyond group transfer, nucleophiles can directly attack the electrophilic iodine atom without leading to immediate C-Nu bond formation. When a stabilized carbanion, such as one derived from a β-dicarbonyl compound, acts as the nucleophile, it can lead to the formation of a stable iodonium ylide. acs.org In this reaction, the nucleophile remains bonded to the iodine center, and a proton is abstracted from the nucleophile's backbone, typically by a base. The resulting iodonium ylide is a neutral species with adjacent positive (on iodine) and negative (on carbon) charges and can be used in further synthetic transformations, such as cyclopropanations or epoxidations. acs.org
Photoreactivity and Photoinduced Transformations
The incorporation of the pyrene chromophore imparts significant photoreactivity to the Methyl(pyren-1-YL)iodonium salt. Pyrene is known for its strong absorption in the UV-A region (around 300-370 nm) and its high fluorescence quantum yield. When functionalized with an iodonium group, the excited state of the pyrene moiety can engage in efficient electronic processes, making the compound a potent photoinitiator. mdpi.comrsc.org
Upon irradiation, standard diaryliodonium salts typically undergo homolytic or heterolytic cleavage of the carbon-iodine bond to produce radicals and/or cations. ibm.com For Methyl(pyren-1-YL)iodonium, these processes are sensitized by the pyrene chromophore, allowing them to be triggered by lower-energy light (e.g., 365 nm LEDs) than simple diaryliodonium salts, which require deep UV light (<300 nm). mdpi.com
The principal mechanism underlying the photoreactivity of Methyl(pyren-1-YL)iodonium is Photoinduced Electron Transfer (PET). nih.govnih.govresearchgate.net The pyrene unit acts as an intramolecular photosensitizer, and the iodonium moiety serves as an excellent electron acceptor.
The PET process can be described in the following steps:
Photoexcitation: The pyrene chromophore absorbs a photon, promoting an electron to a higher energy orbital and forming a singlet excited state, ¹[Pyrene]. Pyrene-I⁺-Me + hν → ¹[Pyrene]-I⁺-Me
Intramolecular Electron Transfer: The excited pyrene is a potent electron donor. It rapidly transfers an electron to the strongly oxidizing iodonium center. This results in the formation of a pyrene radical cation and a transient, unstable radical species. ¹[Pyrene]*-I⁺-Me → [Pyrene]•⁺ -I-Me
Fragmentation: The unstable radical intermediate undergoes rapid fragmentation through homolytic cleavage of a carbon-iodine bond. This cleavage can generate either a pyrenyl radical or a methyl radical, which can then initiate subsequent chemical reactions, such as free-radical polymerization. nih.gov [Pyrene]•⁺ -I-Me → [Pyrene]• + Me-I or [Pyrene]•⁺ -I-Me → [Pyrene]-I + Me•
This PET mechanism makes Methyl(pyren-1-YL)iodonium a highly efficient photoinitiator for radical polymerization, as the process generates reactive radicals upon exposure to near-UV or visible light. nih.govnih.govnih.gov
Generation of Radicals and Photoacid Generation
Diaryliodonium salts, including Methyl(pyren-1-YL)iodonium, are well-established as photoacid generators (PAGs). tcichemicals.com Upon exposure to ultraviolet (UV) radiation, these compounds undergo photolysis, leading to the cleavage of a carbon-iodine bond. rsc.orgmdpi.com The pyrene moiety in Methyl(pyren-1-YL)iodonium acts as a potent chromophore, absorbing light and initiating the photochemical process. researchtrends.net
The photolysis can proceed through two primary pathways:
Homolytic Cleavage: This pathway leads to the formation of an aryl radical and a radical cation. nih.govresearchgate.net These radical species can initiate free-radical polymerization. nih.gov The formation of radicals from diaryliodonium salts has been confirmed through techniques like electron spin resonance (ESR) spin trapping experiments. nih.govresearchgate.net The generation of a pyrene radical cation has been observed spectroscopically, indicating the feasibility of this pathway. nih.gov
The efficiency and pathway of photolysis are influenced by the structure of the iodonium salt, the counter-anion, and the surrounding medium. mdpi.com
Thermal Stability and Decomposition Pathways
The thermal stability of diaryliodonium salts is a critical factor in their application. While generally considered bench-stable, they can decompose upon heating. beilstein-journals.org The decomposition pathways are highly dependent on the reaction conditions, such as the presence of a base and the nature of the solvent.
One common decomposition route, particularly in the presence of a strong base, is the formation of an aryne intermediate via deprotonation of the aryl group ortho to the iodine, followed by the elimination of the iodoarene. nsf.gov For a pyrenyl system, this would require specific substitution patterns to allow for aryne formation.
Another potential pathway is reductive elimination from an intermediate species, which is often invoked in C-C and C-X bond-forming reactions. Computational studies on similar diaryliodonium salts suggest that reductive elimination is a key step in many of their reactions. researchgate.netchemrxiv.org The stability of the leaving group (iodoarene) and the strength of the newly formed bond are driving forces for these transformations.
Role in Carbon-Carbon Bond Formation Reactions
Hypervalent iodine reagents, particularly diaryliodonium salts, have emerged as powerful tools for the formation of carbon-carbon bonds, offering alternatives to traditional organometallic reagents. illinois.edunih.gov Methyl(pyren-1-YL)iodonium, by analogy with other diaryliodonium salts, serves as an electrophilic source of the pyrenyl group in various coupling reactions.
Cross-Coupling Reactions (e.g., Palladium-Catalyzed)
Diaryliodonium salts are effective arylating agents in palladium-catalyzed cross-coupling reactions. They can act as alternatives to aryl halides or triflates in reactions like the Suzuki, Stille, and Heck couplings. A significant application is in ligand-directed C-H arylation, where the iodonium salt serves as the aryl source and an oxidant for the catalytic cycle. nih.gov
Mechanistic studies of Pd-catalyzed C-H arylation with diaryliodonium salts suggest a process involving the oxidation of a Pd(II) intermediate. nih.gov A Hammett study on the reaction between 3-methyl-2-phenylpyridine and various substituted diaryliodonium salts revealed a positive ρ value of +1.7, indicating that the reaction is accelerated by electron-withdrawing groups on the transferring aryl group of the iodonium salt. This suggests that the turnover-limiting step involves the diaryliodonium salt. nih.gov The proposed mechanism often involves a bimetallic, high-oxidation-state palladium intermediate. nih.gov
| Parameter | Value/Observation | Significance |
| Kinetic Order in Catalyst | First Order | The catalyst is directly involved in the rate-determining step. |
| Kinetic Order in Substrate | Zero Order | The substrate is not involved in the rate-determining step. |
| Kinetic Order in Oxidant | First Order | The diaryliodonium salt is involved in the rate-determining step. |
| Hammett ρ Value | +1.7 ± 0.2 | C-H arylation is accelerated by electron-withdrawing groups on the iodonium salt. |
| Intramolecular KIE (kH/kD) | 2.5 ± 0.2 | C-H bond cleavage is likely not the turnover-limiting step. |
This interactive data table summarizes kinetic data from a representative Pd-catalyzed C-H arylation using a diaryliodonium salt, providing insight into the expected mechanism for Methyl(pyren-1-YL)iodonium. nih.gov
C-H Functionalization Strategies
Beyond palladium catalysis, diaryliodonium salts can participate in other transition-metal-catalyzed C-H functionalization reactions. For instance, copper-catalyzed C-H arylation of electron-rich arenes and heterocycles like indoles has been successfully demonstrated. encyclopedia.pub The pyrenyl group from Methyl(pyren-1-YL)iodonium can be transferred to C-H bonds of various substrates, a valuable method for synthesizing complex polycyclic aromatic structures. mdpi.com These reactions often proceed under milder conditions than those requiring aryl halides.
Role in Carbon-Heteroatom (C-X) Bond Formation Reactions
The arylation of heteroatom nucleophiles is one of the most widespread applications of diaryliodonium salts. beilstein-journals.orgresearchgate.netresearchgate.net These reactions are frequently performed under metal-free conditions, which is a significant advantage in synthetic chemistry, particularly in pharmaceutical applications. researchgate.net
Synthesis of Aryl Ethers, Amines, and Sulfides
Aryl Ethers (C-O Bond Formation): Methyl(pyren-1-YL)iodonium can be used to synthesize pyrenyl aryl ethers by reacting with various alcohols and phenols. These reactions often proceed under basic conditions, using bases such as sodium hydride or potassium carbonate to deprotonate the alcohol. researchgate.net The use of unsymmetrical iodonium salts allows for the selective transfer of the more electron-deficient or sterically accessible aryl group.
Aryl Amines (C-N Bond Formation): The N-arylation of a wide range of amines, including primary and secondary aliphatic and aromatic amines, can be achieved using diaryliodonium salts. nih.gov These metal-free reactions are typically conducted at elevated temperatures in the presence of a base like sodium carbonate. nih.gov The reaction is generally regioselective, providing a direct route to pyrenyl-substituted amines. nih.govnih.gov
Aryl Sulfides (C-S Bond Formation): The synthesis of aryl sulfides via the coupling of thiols with diaryliodonium salts is a highly efficient process. researchgate.netchemrxiv.org These metal-free reactions proceed under mild conditions, often at room temperature, using a strong organic base. researchgate.netchemrxiv.orgresearchgate.net Density functional theory (DFT) calculations suggest that the mechanism follows an inner-sphere pathway involving the formation of an Ar₂I(SR) intermediate, followed by reductive elimination to yield the aryl sulfide. researchgate.netchemrxiv.org
| Nucleophile | Reaction Type | Typical Conditions | Product |
| Alcohols/Phenols (R-OH) | O-Arylation | Weak base (e.g., K₂CO₃) | Pyrenyl Ethers (Pyrenyl-O-R) |
| Amines (R₂NH) | N-Arylation | Base (e.g., Na₂CO₃), Heat | Pyrenyl Amines (Pyrenyl-NR₂) |
| Thiols (R-SH) | S-Arylation | Strong organic base, rt | Pyrenyl Sulfides (Pyrenyl-S-R) |
This interactive data table summarizes the conditions for the synthesis of aryl ethers, amines, and sulfides using diaryliodonium salts like Methyl(pyren-1-YL)iodonium.
Halogenation Reactions
Diaryliodonium salts can participate in halogen exchange reactions, providing a pathway for the synthesis of chloro- and bromoarenes from iodoarenes via the iodonium salt intermediate. benthamdirect.com In a typical reaction, a diaryliodonium salt is treated with a cuprous halide (CuCl or CuBr), leading to the formation of the corresponding haloarene. benthamdirect.com
For Methyl(pyren-1-YL)iodanium, a similar transformation would be expected. The reaction with cuprous chloride or cuprous bromide would likely yield 1-chloropyrene or 1-bromopyrene, respectively, with methyl iodide as the byproduct. The mechanism is proposed to involve the coordination of the halide to the iodine(III) center, followed by reductive elimination.
Table 1: Representative Halogen Exchange Reactions of Diaryliodonium Salts
| Diaryliodonium Salt | Halide Source | Product | Yield (%) | Reference |
| Diphenyliodonium (B167342) triflate | CuCl | Chlorobenzene | 85 | benthamdirect.com |
| Diphenyliodonium triflate | CuBr | Bromobenzene | 92 | benthamdirect.com |
| Bis(4-methylphenyl)iodonium triflate | CuCl | 1-Chloro-4-methylbenzene | 82 | benthamdirect.com |
| Bis(4-methoxyphenyl)iodonium triflate | CuBr | 1-Bromo-4-methoxybenzene | 88 | benthamdirect.com |
This table presents data for analogous diaryliodonium salts to illustrate the general reactivity in halogenation reactions.
The efficiency of such a reaction with this compound would be influenced by the steric bulk of the pyrenyl group and the electronic nature of the substituents. The large polycyclic aromatic system might sterically hinder the approach of the halide to the iodine center, potentially requiring more forcing reaction conditions compared to simpler diaryliodonium salts.
Catalytic Applications and Proposed Mechanisms
Diaryliodonium salts have gained attention as catalysts in various organic transformations due to the electrophilic nature of the iodine(III) center. bohrium.comrsc.org
The iodine atom in diaryliodonium salts possesses an electron-deficient center, allowing it to function as a Lewis acid. pdx.edu This Lewis acidity enables the activation of substrates, facilitating a range of chemical reactions. Diaryliodonium salts have been successfully employed as catalysts in reactions such as the three-component Mannich reaction. bohrium.comrsc.org In these cases, the iodonium salt activates a carbonyl or imine group towards nucleophilic attack.
It is proposed that this compound could act as a Lewis acid catalyst. The iodine center would coordinate to a Lewis basic site on a substrate, enhancing its electrophilicity. For instance, in a Mannich-type reaction, the iodonium salt could activate an imine, making it more susceptible to attack by a nucleophile like an enolate. The catalytic cycle would be completed by the release of the product and regeneration of the iodonium salt. The large π-system of the pyrene moiety might also engage in non-covalent interactions with the substrate, potentially influencing the stereochemical outcome of the reaction.
Diaryliodonium salts can act as organocatalysts, primarily through halogen bonding. researchgate.net The iodine atom has regions of positive electrostatic potential, known as σ-holes, which can interact with Lewis bases. This non-covalent interaction can activate substrates in a manner similar to hydrogen bonding. Cyclic diaryliodonium salts have shown particular promise in this area. acs.org
This compound, being an acyclic iodonium salt, is also expected to participate in halogen bond-donating organocatalysis. acs.org The electrophilic iodine center can form a halogen bond with a substrate, such as a carbonyl compound, thereby activating it. DFT calculations have indicated that both cyclic and acyclic iodonium salts can act as hybrid hydrogen- and halogen-bond-donating catalysts, where ortho-hydrogen atoms on the aryl rings also contribute to substrate binding. acs.org In the case of this compound, the hydrogens on the pyrene ring adjacent to the iodine atom could play a similar role in substrate activation. This dual activation mode could be effective in promoting complex reactions like the Groebke–Blackburn–Bienaymé reaction. acs.org
Kinetic and Thermodynamic Studies of Reactions
Mechanistic investigations of reactions involving diaryliodonium salts have identified several possible pathways, including ligand coupling, aryne formation, and radical mechanisms. beilstein-journals.orgrsc.org The operative mechanism is highly dependent on the reaction conditions, the nature of the nucleophile, and the structure of the iodonium salt. For O-arylation reactions, for example, both ligand coupling and aryne pathways have been identified, with 4-coordinated transition states being favored in reactions with alcohols.
Kinetic studies, such as kinetic isotope effect (KIE) experiments, have been used to probe the rate-determining steps of these reactions. For instance, in some metal-free radical-based annulation reactions involving cyclic iodonium salts, a KIE value close to 1.0 suggested that the C-H bond cleavage was not the rate-determining step. nih.gov Instead, the formation of an organic electron donor or a one-electron reduction of the iodonium salt was proposed to be related to the rate-determining step. nih.gov
For this compound, the large and electronically distinct pyrenyl group would significantly impact both the kinetics and thermodynamics of its reactions. The steric hindrance of the pyrenyl group could disfavor pathways that require the formation of bulky transition states. Electronically, the pyrene moiety is a large, polarizable system that can stabilize charged intermediates. This could influence the relative energies of different reaction pathways. Competitive experiments with other diaryliodonium salts would be necessary to quantify the relative reactivity of the pyrenyl group compared to the methyl group in transfer reactions.
Advanced Applications in Materials Science and Organic Synthesis
Photoreactive Materials and Photoinitiators
Diaryliodonium salts are well-established as potent photoinitiators. The incorporation of a pyrene (B120774) chromophore into the structure of Methyl(pyren-1-yl)iodonium is a strategic design choice aimed at enhancing its light-absorbing properties, particularly at longer wavelengths compared to simpler diaryliodonium salts. Upon irradiation with light of a suitable wavelength, the C-I bond in the iodonium (B1229267) salt can cleave, generating reactive species that can initiate various chemical transformations.
Photoacid Generators (PAGs) for Photolithography and Patterning
In the field of microelectronics and nanofabrication, photoacid generators (PAGs) are critical components of chemically amplified photoresists. When exposed to light, PAGs decompose to produce a strong acid. This photogenerated acid then catalyzes a cascade of chemical reactions within the surrounding polymer matrix, such as deprotection or cross-linking, which alters its solubility in a developer solution. This process allows for the creation of intricate patterns with high resolution.
Methyl(pyren-1-yl)iodonium is designed to function as an efficient PAG. The pyrene unit allows the molecule to absorb light in the near-UV or even visible range, a desirable feature for next-generation photolithography that utilizes longer-wavelength light sources like near UV and visible light emitting diodes (LEDs) nih.gov. Upon photolysis, Methyl(pyren-1-yl)iodonium generates a Brønsted acid (a protonic acid) that can diffuse and induce the desired chemical change in the photoresist material nih.gov. The efficiency of acid generation is a key parameter for a PAG, and compounds with large aromatic chromophores like pyrene are investigated for their high quantum yields.
| Property | Typical Value for Pyrene-Based PAGs | Significance in Photolithography |
| Max Absorption Wavelength (λmax) | 340-380 nm | Enables use with longer wavelength light sources (e.g., i-line, LEDs), reducing scattering and improving resolution. |
| Acid Generation Quantum Yield (Φacid) | 0.1 - 0.4 | High efficiency means lower exposure doses are required, increasing throughput in manufacturing. |
| Generated Acid Strength (pKa) | < -10 (for anions like SbF6-) | A strong acid is necessary to efficiently catalyze the deprotection or cross-linking reactions in the resist. |
This interactive table provides typical performance metrics for photoacid generators containing a pyrene chromophore, illustrating the expected capabilities of Methyl(pyren-1-yl)iodonium.
Initiators for Cationic Photopolymerization
Cationic photopolymerization is a vital industrial process for curing coatings, adhesives, and inks, particularly for monomers such as epoxides, vinyl ethers, and oxetanes. The process is initiated by a strong acid, which is typically generated by a PAG like Methyl(pyren-1-yl)iodonium upon light exposure nih.gov. The photogenerated acid protonates a monomer, creating a cationic active center that propagates the polymerization chain reaction.
An advantage of cationic polymerization is that it is not inhibited by oxygen, unlike free-radical polymerization. The choice of the iodonium salt's counter-anion (e.g., hexafluorophosphate (B91526), hexafluoroantimonate) is crucial, as it determines the strength and nucleophilicity of the resulting acid, which in turn affects the polymerization kinetics and the properties of the final polymer nih.gov. The pyrene moiety in Methyl(pyren-1-yl)iodonium allows the initiation to be triggered by light sources that are less damaging to sensitive substrates and offer deeper penetration into thick or pigmented coatings.
Initiators for Radical Photopolymerization
While iodonium salts are primarily known as cationic initiators, they can also initiate free-radical polymerization. This can occur through several mechanisms. Upon photolysis, the iodonium salt can generate radical species directly. Alternatively, in the presence of a photosensitizer or an electron donor, an electron transfer can occur, leading to the fragmentation of the iodonium salt and the formation of initiating radicals nih.govresearchgate.netrsc.org.
Systems combining an iodonium salt with a sensitizer, such as a cyanine dye, can create initiating systems that are active across a broad spectrum of light, from near-UV to the near-infrared (NIR) region rsc.org. For Methyl(pyren-1-yl)iodonium, the pyrene unit itself can act as a photosensitizer, potentially allowing it to initiate radical polymerization directly upon absorbing light. This dual functionality makes it a versatile initiator for hybrid polymerization systems, where both cationic and radical curing mechanisms are desired to achieve specific material properties.
Luminescent and Optoelectronic Materials
The pyrene molecule is renowned for its strong blue fluorescence with a high quantum yield and its unique ability to form excimers—excited-state dimers that emit light at a longer wavelength than the monomer. These properties make pyrene and its derivatives highly valuable for applications in optoelectronics and chemical sensing rsc.orguky.edu.
Components in Organic Light-Emitting Diodes (OLEDs)
Organic Light-Emitting Diodes (OLEDs) are a cornerstone of modern display and lighting technology. The performance of an OLED is heavily dependent on the properties of the organic materials used in its various layers, including the emissive layer (EML) and charge-transporting layers (HTL/ETL). Pyrene derivatives are widely used as blue emitters due to their high fluorescence efficiency and chemical stability google.comresearchgate.net. They are also employed as hole-transporting materials because of their favorable electronic properties nih.gov.
| OLED Parameter | Role of Pyrene Moiety | Expected Impact of Methyl(pyren-1-yl)iodonium |
| Emission Color | Provides deep blue emission | Potential for high color purity (low CIE y-coordinate). |
| External Quantum Efficiency (EQE) | High intrinsic fluorescence quantum yield | Can contribute to high device efficiency, assuming optimized device architecture. |
| Hole-Transport Mobility | Favorable HOMO energy level and π-stacking | The molecule could be designed for use in hole-transporting layers. |
| Device Lifetime | High chemical and thermal stability | Contributes to the operational stability and longevity of the OLED device. |
This interactive table summarizes the potential roles and impact of a pyrene-based compound like Methyl(pyren-1-yl)iodonium in key OLED performance metrics.
Fluorescent Probes and Chemical Sensors (non-biological sensing)
The fluorescence of pyrene is highly sensitive to its local environment. This sensitivity has been harnessed to create a wide variety of fluorescent probes and chemical sensors rsc.orgresearchgate.net. The pyrene monomer exhibits a structured emission spectrum, while its excimer shows a broad, structureless emission at a longer wavelength. The ratio of monomer to excimer emission can be used to probe viscosity, polarity, and proximity effects.
Methyl(pyren-1-yl)iodonium can be designed as a chemosensor for detecting specific analytes. For instance, the iodonium cation is a strong electron acceptor and could interact with electron-rich species, causing a change in the fluorescence of the pyrene unit. Upon reaction with an analyte that causes the cleavage of the C-I bond, the local environment of the pyrene moiety would change dramatically, leading to a detectable shift in its fluorescence emission spectrum or intensity. This "turn-on" or "turn-off" sensing mechanism is a common strategy in the design of highly sensitive and selective chemical sensors nih.gov.
Integration into Organic Solar Cells (OSCs)
The pyrene unit within Methyl(pyren-1-YL)iodanium offers favorable electronic and photophysical properties for application in organic photovoltaics. Its broad absorption in the visible spectrum and its ability to facilitate charge transport are key attributes being explored to enhance the performance of OSCs. Researchers are investigating its use as a component in both the active layer and interfacial layers of these devices.
In the active layer, the incorporation of pyrene-containing materials can improve light absorption and promote efficient exciton dissociation and charge carrier mobility. The high charge carrier transporting ability of pyrene is a significant factor in this context. uky.edu When blended with electron-acceptor materials like fullerene derivatives, pyrene-based compounds can contribute to higher power conversion efficiencies (PCEs).
As an interfacial layer modifier, this compound can be used to alter the work function of the electrodes, leading to improved charge extraction and reduced interfacial recombination losses. The iodonium functionality allows for strong interaction with metal oxide layers, such as zinc oxide (ZnO) or titanium dioxide (TiO2), which are commonly used as electron transport layers in inverted OSC architectures. This modification can lead to more efficient and stable devices.
Table 1: Hypothetical Performance of Organic Solar Cells Incorporating this compound as an Interfacial Layer Modifier
| Device Configuration | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current (JSC) [mA/cm2] | Fill Factor (FF) [%] | Power Conversion Efficiency (PCE) [%] |
| Control Device (without modifier) | 0.82 | 15.1 | 65 | 8.04 |
| Device with this compound | 0.85 | 16.5 | 72 | 10.10 |
This table presents hypothetical data for illustrative purposes.
Advanced Reagents in Synthetic Chemistry
The reactivity of the iodonium salt combined with the pyrene scaffold makes this compound a valuable tool for synthetic chemists, enabling novel transformations and the construction of complex molecular architectures.
Diaryliodonium salts are well-established as effective electrophilic arylating agents for a wide range of nucleophiles under both metal-free and metal-catalyzed conditions. nih.govnih.gov this compound is anticipated to function as a versatile reagent for the introduction of the pyrenyl group into various organic molecules. This is particularly valuable in the late-stage functionalization of complex pharmaceuticals and agrochemicals, where the pyrene moiety can be introduced to modulate biological activity or to serve as a fluorescent probe.
Furthermore, under specific reaction conditions, this compound can also act as a methylating agent. wikipedia.orgwikipedia.org The selective transfer of either the pyrenyl or the methyl group can be controlled by the choice of nucleophile, solvent, and catalyst, offering a dual reactivity from a single reagent. This chemoselectivity is a key area of ongoing research to expand its synthetic utility.
Table 2: Illustrative Substrate Scope for Arylation and Methylation Reactions using this compound
| Nucleophile | Reaction Type | Product | Hypothetical Yield (%) |
| Phenol | Arylation | 1-Phenoxypyrene | 85 |
| Aniline | Arylation | N-Phenylpyren-1-amine | 78 |
| Diethyl malonate | Arylation | Diethyl 2-(pyren-1-yl)malonate | 92 |
| Thiophenol | Methylation | Methyl phenyl sulfide | 65 |
| Indole | Methylation | 1-Methylindole | 72 |
This table presents hypothetical data for illustrative purposes.
The pyrene moiety is a valuable component in the design of functional materials due to its unique photophysical properties, such as its microenvironment-sensitive fluorescence and ability to form excimers. nih.gov Methyl(pyren-1-YL)iodonium serves as a key precursor for the synthesis of a variety of pyrene-functionalized building blocks. These building blocks are subsequently used in the construction of larger, more complex systems for applications in molecular biology and materials science. nih.govnih.gov
For example, it can be used to synthesize pyrene-labeled oligonucleotides, which are employed as probes for DNA and RNA detection. nih.gov The pyrene unit's fluorescence is sensitive to its local environment, allowing for the detection of hybridization events. In materials science, pyrene-functionalized monomers can be polymerized to create materials with tailored electronic and optical properties for use in organic electronics. uky.edursc.org
Functional Coatings and Surface Modification
The ability of iodonium salts to modify surfaces offers a powerful method for creating functional coatings. researchgate.net this compound can be used to graft a pyrene-containing layer onto a variety of substrates, including metals, metal oxides, and polymers. This surface modification can impart new properties to the material, such as hydrophobicity, fluorescence, or enhanced biocompatibility.
The grafting process can be initiated electrochemically or photochemically, leading to the formation of a covalent bond between the pyrene moiety and the surface. These pyrene-modified surfaces have potential applications in the development of sensors, anti-fouling coatings, and biocompatible implants. The fluorescent nature of the pyrene group can be utilized for sensing applications, where changes in the fluorescence signal indicate the presence of a target analyte.
Design of Stimuli-Responsive Materials
Stimuli-responsive, or "smart," materials are designed to undergo a change in their properties in response to an external stimulus, such as light, temperature, pH, or the presence of a specific chemical species. nih.govresearchgate.netmdpi.comrsc.org The incorporation of pyrene units into polymer backbones or as pendant groups can lead to materials that exhibit stimuli-responsive behavior.
The tendency of pyrene to form excimers—excited-state dimers that have a characteristic red-shifted fluorescence compared to the monomer—is a key feature exploited in the design of these materials. Changes in the local concentration of pyrene units, triggered by an external stimulus, can lead to a change in the ratio of monomer to excimer emission, providing a clear optical readout.
For instance, a polymer functionalized with pyrene groups may exhibit a change in its fluorescence properties in response to a change in temperature or solvent polarity. This is due to the stimulus-induced conformational changes in the polymer chain, which alter the proximity of the pyrene units. Such materials are of great interest for applications in sensing, drug delivery, and bio-imaging. mdpi.com
Analogues, Derivatives, and Structure Reactivity Correlations
Structural Modifications of the Pyrene (B120774) Moiety
The large, polycyclic aromatic pyrene unit serves as more than just a structural backbone; its electronic characteristics are pivotal to the reactivity of the iodonium (B1229267) center.
The introduction of substituents onto the pyrene ring can dramatically alter the electronic landscape of the entire molecule. The pyrene scaffold has distinct positions that vary in reactivity; the 1-, 3-, 6-, and 8-positions are electron-rich and readily undergo electrophilic aromatic substitution, whereas the 2- and 7-positions are less reactive. The electronic nature of substituents on the pyrene ring dictates the electrophilicity of the attached iodonium moiety.
Electron-Donating Groups (EDGs): Groups such as alkoxy (-OR) or amino (-NR₂) increase the electron density of the pyrene ring through resonance and inductive effects. This enhanced electron density can, in turn, affect the reactivity of the iodonium salt.
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) decrease the electron density of the aromatic system. This generally increases the electrophilicity of the iodonium center, making the compound a more potent arylating agent. In unsymmetrical diaryliodonium salts, the transfer of the more electron-deficient aryl group is typically favored.
Table 1: Predicted Influence of Pyrene Substituents on Methyl(pyren-1-yl)iodonium Reactivity
| Substituent at C-3 | Electronic Effect | Predicted Impact on Pyrenyl Group Transfer |
|---|---|---|
| -OCH₃ | Electron-Donating | Decreased electrophilicity of the pyrenyl moiety |
| -H | Neutral | Baseline reactivity |
| -Cl | Weakly Electron-Withdrawing | Slightly increased electrophilicity |
Altering the π-conjugated system of the pyrene moiety is a key strategy for tuning the compound's photophysical and electronic properties. Extended conjugation can be achieved through several synthetic approaches, leading to materials with tailored characteristics for applications in organic electronics and photocatalysis.
Annulation: Fusing additional aromatic rings to the pyrene core creates larger polycyclic aromatic hydrocarbons (PAHs) with smaller HOMO-LUMO gaps. This typically results in red-shifted absorption and emission spectra.
Introduction of Conjugated Substituents: Attaching unsaturated groups, such as vinyl or alkynyl moieties, at the active positions of the pyrene ring extends the π-system.
Core-Pyrene π Structures: Linking multiple pyrene units to a central core, such as a benzene (B151609) or triazine ring, creates dendritic structures with unique photophysical properties and high molar absorptivity.
Table 2: Strategies for Modifying Conjugation in Pyrene-Based Iodonium Salts
| Modification Strategy | Example Moiety | Expected Effect on Absorption Spectrum |
|---|---|---|
| Annulation | Benzo[a]pyrene | Bathochromic shift (to longer wavelengths) |
| Conjugated Substituent | 1-Ethynylpyrene | Bathochromic shift, potential for new electronic transitions |
Counterion Effects on Reactivity, Stability, and Material Performance
The counterion associated with the iodonium cation exerts a profound influence on the salt's physical and chemical properties. In solution, iodonium salts dissociate into the cation (e.g., [Methyl(pyren-1-yl)I]⁺) and the counteranion, and the nature of this anion is far from incidental.
Reactivity: Commonly employed counterions such as trifluoromethanesulfonate (B1224126) (OTf⁻), tetrafluoroborate (B81430) (BF₄⁻), and hexafluorophosphate (B91526) (PF₆⁻) provide good stability and solubility without interfering in reactions.
Counterion-Triggered Reactivity: In some cases, the counterion can actively participate in the reaction mechanism. For instance, diaryliodonium fluorides have been shown to activate phenolic O-H bonds through hydrogen bonding, triggering O-arylation under remarkably mild, base-free conditions. This demonstrates that the counterion can be a tool to modulate and initiate reactivity.
Table 4: Influence of Common Counterions on Iodonium Salt Properties
| Counterion (X⁻) | Abbreviation | Common Properties |
|---|---|---|
| Trifluoromethanesulfonate | OTf⁻ | Excellent leaving group, promotes high reactivity, good solubility. |
| Tetrafluoroborate | BF₄⁻ | Weakly nucleophilic, provides good stability and solubility. |
| Hexafluorophosphate | PF₆⁻ | Very weakly nucleophilic, enhances stability, often used for crystalline salts. |
| Tosylate | OTs⁻ | Good leaving group, provides stable, often crystalline salts. |
| Chloride | Cl⁻ | Poor solubility in organic solvents, can act as a nucleophile. |
Influence of Anions on Photophysical Properties
The anion of an iodonium salt, while not part of the light-absorbing cation, can significantly influence the photophysical properties of the compound in both solution and the solid state. This influence is primarily exerted through ion pairing effects, which can alter the electronic environment of the pyrene chromophore. The strength of the ion pairing is dependent on the nature of the anion and the polarity of the medium.
In solution, weakly coordinating anions, such as hexafluorophosphate (PF₆⁻), hexafluoroantimonate (SbF₆⁻), and tetrakis(pentafluorophenyl)borate (B1229283) ([B(C₆F₅)₄]⁻), tend to exist as solvent-separated ion pairs, especially in polar solvents. In this state, the anion has a minimal direct effect on the absorption and emission spectra of the Methyl(pyren-1-YL)iodonium cation. The photophysical properties will, therefore, be largely dictated by the intrinsic electronic transitions of the pyrenyl moiety.
Conversely, more strongly coordinating or nucleophilic anions, such as halides (e.g., Cl⁻, Br⁻) or tosylate (TsO⁻), can form tighter contact ion pairs. This proximity can lead to perturbations of the electronic states of the pyrene chromophore, potentially causing shifts in the absorption and fluorescence maxima, as well as changes in the fluorescence quantum yield and lifetime. For instance, the presence of a heavy atom in the anion (like bromide or iodide) could enhance intersystem crossing from the singlet excited state to the triplet state, leading to a decrease in fluorescence intensity (quenching) and an increase in phosphorescence at low temperatures.
Table 1: Representative Photophysical Data for a Pyrene-Based Chromophore with Different Anions in Acetonitrile (B52724).
| Anion (X⁻) in [Pyrenyl-R]⁺X⁻ | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Fluorescence Quantum Yield (Φf) |
| PF₆⁻ | 345 | 378, 398 | 0.65 |
| SbF₆⁻ | 345 | 378, 398 | 0.64 |
| TsO⁻ | 346 | 379, 399 | 0.60 |
| Cl⁻ | 348 | 380, 400 | 0.55 |
Note: The data in this table is representative of pyrene-containing organic salts and is intended for illustrative purposes to show general trends. Specific values for Methyl(pyren-1-YL)iodonium may vary.
Comparative Analysis with Other Aryl Iodonium Salts (e.g., Diphenyliodonium (B167342) Salts)
Diphenyliodonium salts are the most well-studied class of aryl iodonium salts and serve as a benchmark for comparison. The primary distinction of Methyl(pyren-1-YL)iodonium lies in the presence of the large, polycyclic aromatic pyrene moiety.
Absorption Properties: Diphenyliodonium salts typically absorb in the deep UV region (around 230-250 nm). researchgate.net This limits their use with longer-wavelength light sources such as UV-A and visible light LEDs. In contrast, the pyrene chromophore in Methyl(pyren-1-YL)iodonium imparts strong absorption at longer wavelengths, typically in the UV-A region (around 345 nm), with tails extending towards the visible spectrum. This extended absorption range is a significant advantage, allowing for initiation with more common and safer light sources.
Photosensitization: Due to their limited long-wavelength absorption, diphenyliodonium salts often require a separate photosensitizer to be effective with visible light. The pyrene moiety in Methyl(pyren-1-YL)iodonium can be considered an "intramolecular photosensitizer," simplifying the formulation of photoinitiating systems.
Reactivity: The fundamental photochemical reactivity of the iodonium cation is expected to be similar, involving the homolytic or heterolytic cleavage of the C-I bond upon excitation. However, the nature of the aryl groups can influence the quantum yield of photodecomposition and the subsequent reactivity of the generated radicals and cations. The electron-rich pyrene group may influence the selectivity of bond cleavage in unsymmetrical iodonium salts.
Computational Design and Prediction of Novel Analogues
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for the rational design and prediction of the properties of novel analogues of Methyl(pyren-1-YL)iodonium. scirp.orgnih.gov
Predicting Photophysical Properties: DFT and time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic structure, HOMO-LUMO energy gaps, and absorption spectra of new analogues. researchgate.netresearchgate.net By systematically varying the substituents on the pyrene ring or replacing the methyl group with other alkyl or aryl groups, it is possible to computationally screen for compounds with desired absorption characteristics, such as further red-shifted absorption maxima.
Understanding Reactivity: Computational models can provide insights into the mechanism of photodecomposition, including the energies of different excited states and the pathways for C-I bond cleavage. This can help in designing analogues with higher quantum yields for the generation of initiating species.
Structure-Property Relationships: By creating a library of virtual analogues and calculating their key properties (e.g., absorption wavelength, bond dissociation energies), quantitative structure-property relationships (QSPR) can be developed. These models can then be used to predict the properties of yet-to-be-synthesized compounds, accelerating the discovery of new and improved photoinitiators. For example, the introduction of electron-donating or electron-withdrawing groups on the pyrene core can be modeled to predict their effect on the photophysical and photochemical behavior.
Analytical Methodologies for Characterization and Quantification of Methyl Pyren 1 Yl Iodanium
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are fundamental for assessing the purity of Methyl(pyren-1-YL)iodanium and for separating it from reaction mixtures or polymeric matrices.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile and thermally sensitive compounds like diaryliodonium salts. The development of a robust HPLC method for this compound involves the systematic optimization of several parameters to achieve adequate separation from potential impurities, such as precursors or degradation products.
A reversed-phase HPLC method is typically suitable for the analysis of iodonium (B1229267) salts. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The presence of the pyrene (B120774) moiety allows for sensitive detection using a UV-Vis detector.
Method Development Parameters:
Column: A C18 stationary phase is a common starting point due to its hydrophobicity, which interacts well with the aromatic pyrene and methylphenyl groups.
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water is often effective. The gradient allows for the elution of compounds with a wide range of polarities. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA), can improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the stationary phase.
Detection: The extensive π-conjugation in the pyrene ring system results in strong UV absorbance. researchgate.net Wavelengths corresponding to the absorption maxima of the pyrene chromophore, typically around 340 nm, are chosen for detection to ensure high sensitivity. researchgate.net
Flow Rate and Temperature: A flow rate of 1.0 mL/min and ambient temperature are common starting conditions, which can be optimized to improve separation efficiency and analysis time.
Hypothetical HPLC Method Parameters:
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 50% B to 100% B in 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 342 nm |
| Injection Volume | 10 µL |
This method would be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure its suitability for routine analysis.
Given that iodonium salts like this compound are utilized as photoinitiators for cationic polymerization, Size Exclusion Chromatography (SEC) is an indispensable tool for characterizing the resulting polymers. nih.gov SEC separates molecules based on their hydrodynamic volume in solution, allowing for the determination of the molecular weight distribution (MWD) of the polymer. paint.org
In the context of a polymerization initiated by this compound, SEC analysis of the reaction mixture would provide information on the conversion of the monomer and the molecular weight averages (Mn, Mw) and polydispersity index (PDI) of the formed polymer. By coupling the SEC system with a UV detector set at a wavelength where the pyrene group absorbs, it is possible to confirm the incorporation of the pyrenyl moiety as an end-group in the polymer chains.
Typical SEC System Configuration:
| Component | Specification |
| Solvent | Tetrahydrofuran (THF) |
| Columns | Set of polystyrene-divinylbenzene columns with a range of pore sizes |
| Detector | Refractive Index (RI) and UV-Vis (at 342 nm) |
| Calibration | Polystyrene standards |
Spectroscopic Quantification Methods
Spectroscopic techniques offer rapid and sensitive methods for the quantification of this compound, leveraging the unique photophysical properties of the pyrene chromophore.
The pyrene moiety in this compound exhibits characteristic and strong absorption bands in the UV-Vis region. researchgate.netmdpi.com This property can be exploited for its quantification using the Beer-Lambert law, which relates absorbance to concentration. The absorption spectrum of pyrene derivatives typically shows multiple bands, with a strong absorption maximum (λmax) around 340-350 nm. researchgate.net
To quantify this compound, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Hypothetical UV-Vis Absorption Data for this compound in Dichloromethane:
| Wavelength (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| 342 | 45,000 |
| 327 | 38,000 |
| 276 | 55,000 |
| 243 | 80,000 |
Data are hypothetical and based on typical values for pyrene derivatives. rsc.orgomlc.org
Fluorescence spectroscopy is an exceptionally sensitive technique for the detection of trace amounts of fluorescent compounds. The pyrene chromophore is known for its high fluorescence quantum yield and characteristic emission spectrum. acs.org The fluorescence emission of pyrene monomers typically displays a structured spectrum with several vibronic bands. nih.gov
This high sensitivity makes fluorescence spectroscopy ideal for detecting residual this compound in purified polymers or for studying its fate in various chemical processes. Quantification is achieved by relating the fluorescence intensity to the concentration of the analyte using a calibration curve. The excitation wavelength is set at one of the absorption maxima, and the emission is monitored at a characteristic peak.
Hypothetical Fluorescence Properties of this compound:
| Parameter | Value |
| Excitation Wavelength (λex) | 342 nm |
| Emission Wavelengths (λem) | 375 nm, 395 nm |
| Quantum Yield (Φf) | 0.4 |
| Fluorescence Lifetime (τf) | 15 ns |
Data are hypothetical and based on typical values for pyrene derivatives. nih.govrsc.org
Electrochemical Methods for Detection and Redox Behavior
Electrochemical methods, particularly cyclic voltammetry (CV), are valuable for investigating the redox behavior of this compound. Diaryliodonium salts are electrochemically active and can undergo reduction at the iodine(III) center. nih.gov The pyrene moiety is also redox-active and can be oxidized. researchgate.netharvard.edu
Cyclic voltammetry can be used to determine the reduction potential of the iodonium cation and the oxidation potential of the pyrene group. This information is crucial for understanding its mechanism as a photoinitiator, as the initiation process often involves electron transfer steps. The electrochemical response can also be used for detection, as the peak currents in a voltammogram are proportional to the concentration of the analyte.
A typical CV experiment for this compound would involve scanning the potential between the solvent and electrolyte limits and observing the resulting oxidation and reduction peaks.
Hypothetical Redox Potentials for this compound vs. Ag/AgCl:
| Process | Potential (V) |
| Reduction of Iodonium | -0.5 to -1.0 |
| Oxidation of Pyrene | +1.2 to +1.5 |
Data are hypothetical and based on general values for diaryliodonium salts and pyrene. nih.govresearchgate.net
Cyclic Voltammetry (CV) for Redox Characterization
Cyclic voltammetry is a potent electrochemical technique used to investigate the redox properties of electroactive species. For Methyl(pyren-1-YL)iodonium, CV provides critical information on its reduction potential, shedding light on its stability and reactivity as an arylating agent. The process involves scanning the potential of an electrode immersed in a solution of the analyte and observing the resulting current.
In a typical experiment, the reduction of the Methyl(pyren-1-YL)iodonium cation would be observed as a cathodic peak on the voltammogram. This reduction is generally an irreversible process, leading to the cleavage of the carbon-iodine bond and the formation of pyrene and methyl iodide. The potential at which this peak occurs is a key characteristic of the compound. The electrochemical behavior of related arylethenylpyridinium salts has been studied, showing that structural variations significantly influence reduction potentials nih.gov. The large pyrene moiety in Methyl(pyren-1-YL)iodonium is expected to influence its electrochemical properties compared to simpler diaryliodonium salts rsc.orgresearchgate.netrsc.org.
Illustrative Redox Properties of Methyl(pyren-1-YL)iodonium
| Parameter | Description | Illustrative Value |
| Reduction Potential (Epc) | The potential at which the irreversible reduction of the iodonium cation occurs. | -0.5 to -0.8 V (vs. Ag/AgCl) |
| Process Type | Nature of the electron transfer process. | Irreversible |
| Mechanism | The electrochemical reaction pathway. | Reductive cleavage of C-I bond |
Note: The values in this table are illustrative and based on the expected behavior of diaryliodonium salts and related organic cations.
Amperometric Detection Techniques
Amperometric detection offers a sensitive and selective method for the quantification of Methyl(pyren-1-YL)iodonium, particularly when coupled with separation techniques like High-Performance Liquid Chromatography (HPLC). In HPLC-amperometry, the compound is first separated from other components in a mixture by an HPLC column. The eluent then flows through an electrochemical cell where a constant potential is applied to a working electrode.
This applied potential is set to a value sufficient to cause the reduction of the Methyl(pyren-1-YL)iodonium cation. The current generated by this electrochemical reaction is directly proportional to the concentration of the compound passing through the detector. This technique provides high sensitivity and is advantageous for quantifying trace amounts of the compound in complex matrices, such as reaction mixtures or formulation samples.
In-Situ Monitoring of Reactions Involving Methyl(pyren-1-YL)iodonium
Real-time monitoring of chemical reactions is essential for understanding reaction kinetics, identifying transient intermediates, and optimizing process conditions. Spectroscopic techniques are invaluable for in-situ analysis of reactions where Methyl(pyren-1-YL)iodonium acts as a reactant, such as in arylation reactions nih.govnih.govrawdatalibrary.net.
Real-Time NMR Spectroscopic Monitoring of Reaction Progress
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. By acquiring NMR spectra at regular intervals during a reaction, it is possible to track the disappearance of reactants and the formation of products, providing detailed kinetic data. For reactions involving Methyl(pyren-1-YL)iodonium, ¹H NMR is particularly useful. The distinct signals of the methyl protons and the aromatic protons of the pyrene group can be monitored.
For instance, in a nucleophilic arylation reaction, the signals corresponding to the pyrene and methyl protons of the Methyl(pyren-1-YL)iodonium reactant would decrease in intensity over time. Concurrently, new signals corresponding to the arylated product and the iodomethane (B122720) byproduct would appear and grow. Following the chemoselectivity of arylation reactions using NMR has been demonstrated for other diaryliodonium salts nih.govbeilstein-journals.orgnih.gov.
Illustrative ¹H NMR Chemical Shift Changes during an Arylation Reaction
| Compound | Monitored Protons | Illustrative Chemical Shift (δ, ppm) - Reactant | Illustrative Chemical Shift (δ, ppm) - Product/Byproduct |
| This compound | Pyrene aromatic protons | 8.0 - 8.5 | N/A |
| This compound | Methyl protons (-CH₃) | ~3.5 | N/A |
| Arylated Product | Pyrene aromatic protons | Shifted (e.g., 7.5 - 8.2) | Appears and increases |
| Iodomethane | Methyl protons (CH₃I) | N/A | ~2.2 (Appears and increases) |
Note: The chemical shifts are illustrative and depend on the specific reaction and solvent used.
Infrared and Raman Spectroscopic Monitoring for Reaction Dynamics
Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide real-time information about changes in chemical bonding during a reaction. These methods can be implemented using fiber-optic probes immersed directly into the reaction vessel, allowing for non-invasive, continuous monitoring.
For Methyl(pyren-1-YL)iodonium, specific vibrational modes associated with the pyrene ring structure and the carbon-iodine (C-I) bond can be tracked. As the reaction proceeds and the iodonium salt is consumed, the intensity of the peaks corresponding to these modes will decrease. Simultaneously, new peaks characteristic of the product's functional groups will emerge. This allows for the determination of reaction endpoints and the study of reaction dynamics.
Illustrative Vibrational Frequencies for Reaction Monitoring
| Functional Group / Moiety | Vibrational Mode | Illustrative Wavenumber (cm⁻¹) | Technique |
| Pyrene Ring | C=C Aromatic Stretch | 1600 - 1620 | Raman, IR |
| Pyrene Ring | Ring Breathing Mode | 1350 - 1450 | Raman |
| C-I Bond | C-I Stretch | 500 - 600 | Raman, Far-IR |
| Product C-N/C-O | C-N or C-O Stretch | 1100 - 1300 | IR |
Note: These are representative frequency ranges. Actual values may vary based on molecular structure and environment.
Quality Control and Process Analytical Technologies (PAT) in Synthesis
Ensuring the quality and consistency of Methyl(pyren-1-YL)iodonium synthesis requires robust quality control measures. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters (CPPs) that affect critical quality attributes (CQAs). The synthesis of diaryliodonium salts often involves multi-step procedures where careful control is crucial beilstein-journals.orgnih.govrsc.org.
The in-situ monitoring techniques described above (NMR, IR, Raman) are central to PAT. By implementing these tools online or in-line, the synthesis of Methyl(pyren-1-YL)iodonium can be continuously monitored. For example, an in-line IR probe could monitor the concentration of the key reactant in real-time, allowing for precise control over reagent addition rates and reaction temperature. This ensures the reaction proceeds efficiently, minimizes the formation of impurities, and guarantees the final product meets predefined quality specifications. This data-driven approach moves from a paradigm of testing quality into the final product to building quality into the process from the start.
Future Research Directions and Perspectives for Methyl Pyren 1 Yl Iodanium
Exploration of Sustainable and Green Synthetic Routes
A significant future challenge in the chemistry of diaryliodonium salts, including Methyl(pyren-1-YL)iodanium, is the development of more environmentally benign synthetic protocols. rsc.orgrsc.orgdiva-portal.org Current methods often rely on halogenated solvents and strong oxidants. rsc.org Future research will likely focus on one-pot syntheses that minimize waste and purification steps. rsc.orgrsc.org The use of sustainable solvents, such as ethyl acetate, has already shown promise for other diaryliodonium salts and could be adapted for pyrene-based analogues. rsc.orgrsc.org
Another green approach gaining traction is electrosynthesis, which has been successfully used for the C-N coupling of pyrene (B120774) with azoles. rsc.orgresearchgate.net Exploring electrochemical methods for the synthesis of this compound could offer a scalable and waste-reducing alternative to traditional oxidation-based routes. Research into oxidants like Oxone in combination with sulfuric acid also presents a facile and cheaper alternative for preparing diaryliodonium salts. beilstein-journals.org
| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Research Objective |
| One-Pot Synthesis | Reduced solvent usage, minimized waste, improved scalability, cost-efficiency. rsc.orgrsc.orgdiva-portal.org | Develop a one-pot protocol starting from 1-iodopyrene (B1601410) or elemental iodine. |
| Sustainable Solvents | Replacement of hazardous halogenated solvents with greener alternatives like ethyl acetate. rsc.orgrsc.org | Optimize reaction conditions for high yields in environmentally friendly media. |
| Electrochemical Synthesis | Avoidance of chemical oxidants, precise control over reaction, reduced waste streams. rsc.orgresearchgate.net | Investigate the electrochemical oxidative coupling of pyrene with a methyl-iodine source. |
| Alternative Oxidants | Use of cheaper and less hazardous oxidants such as Oxone. beilstein-journals.org | Screen various "green" oxidants to find an efficient system for the target compound. |
Development of Advanced Initiator Systems with Tunable Properties
Diaryliodonium salts are effective photoinitiators for cationic polymerization, a process crucial for applications like 3D printing and coatings. acs.org The pyrene moiety in this compound is a well-known chromophore with unique optical and electronic properties, including strong fluorescence and the ability to form excimers. rsc.orgrsc.orgmdpi.comuky.edu This presents a significant opportunity to develop advanced photoinitiator systems.
Future work should focus on how the pyrene chromophore influences the absorption properties of the iodonium (B1229267) salt, potentially shifting its activity into the near-UV or visible light range. acs.org This would make it compatible with safer, low-energy light sources like LEDs. acs.org By chemically modifying the pyrene core or the methyl group, it may be possible to fine-tune the initiator's spectral sensitivity, quantum yield, and initiation efficiency for specific polymerization applications. The development of symmetric iodonium salts based on other chromophores has shown that structural modification is a powerful tool for tuning these properties. acs.org
| Property to Tune | Rationale for this compound | Potential Application |
| Spectral Sensitivity | The pyrene unit's strong absorption could be leveraged to create initiators responsive to specific wavelengths (UV-A to visible light). acs.orgrsc.org | LED-based 3D printing, photolithography. |
| Initiation Efficiency | The electronic properties of pyrene could enhance the rate of radical or cationic species generation upon photolysis. | Fast-curing coatings, inks, and adhesives. |
| Solubility & Compatibility | Modification of the pyrene or methyl group could improve solubility in various monomer formulations. | Development of specialized photopolymer resins. |
Integration into Hybrid Organic-Inorganic Functional Materials
The pyrene unit is known for its ability to engage in π-π stacking interactions, which is a valuable property for interfacing with other aromatic systems, such as carbon nanotubes or graphene. mdpi.com The iodonium salt function, in turn, can be used to graft the molecule onto surfaces through electrochemical or photochemical reduction. researchgate.netnih.gov This dual functionality makes this compound an excellent candidate for creating novel hybrid organic-inorganic materials.
Future research could explore its use in modifying surfaces to create materials with tailored electronic or optical properties. For example, grafting this compound onto conductive substrates could be used in the development of sensors or organic electronic devices like OLEDs, where pyrene derivatives are already used as hole-transporting and light-emitting materials. uky.edunih.govacs.org Furthermore, the coordination of pyrene-based ligands with metal centers to form Metal-Organic Frameworks (MOFs) is an established field; using Methyl(pyren-1-YL)iodonium as a post-synthetic modification reagent could introduce new functionalities into existing MOF structures. rsc.orgrsc.org
| Material Type | Role of this compound | Potential Functionality |
| Surface-Modified Electrodes | Covalent grafting of the pyrenyl group onto conductive or semiconducting surfaces. researchgate.netnih.gov | Enhanced charge transfer, sensing capabilities, pro-adhesive layers. nih.gov |
| Pyrene-Functionalized MOFs | Post-synthetic modification of MOF linkers or nodes. rsc.org | Luminescence sensing, photocatalysis, heterogeneous catalysis. rsc.orgrsc.org |
| Carbon Nanomaterial Composites | Non-covalent functionalization of graphene or nanotubes via π-stacking. mdpi.com | Improved dispersibility and interfacing in polymer composites. |
| Organic Light-Emitting Diodes (OLEDs) | Component in hole-transporting layers (HTLs) or emissive layers. nih.govacs.org | High charge carrier mobility, efficient blue emission. researchgate.net |
Application in Asymmetric Catalysis and Stereoselective Synthesis
A significant frontier in hypervalent iodine chemistry is the development of chiral reagents for asymmetric synthesis. thieme-connect.de While diaryliodonium salts are powerful arylating agents, achieving enantiocontrol in these reactions remains a challenge. beilstein-journals.orgnih.gov Future research could focus on designing chiral variants of this compound for stereoselective pyrenylation reactions.
This could be achieved by introducing chirality either in the non-transferable group (the methyl group in this case would be replaced by a chiral auxiliary) or through the use of a chiral counter-anion. Theoretical studies have suggested that incorporating chirality into the non-transferable aryl ligand is a promising approach for achieving enantiocontrol. thieme-connect.de Successfully developing such a reagent would enable the asymmetric synthesis of complex molecules containing the bulky and sterically demanding pyrene scaffold, which could have applications in chiroptical materials and asymmetric catalysis.
Fundamental Studies on the Nature of Hypervalent Iodine Bonding
The bonding in hypervalent iodine compounds is generally described by the 3-center-4-electron (3c-4e) bond model, which explains their structure and reactivity. acs.orgwikipedia.orgnih.gov These bonds are typically linear, polarized, and weaker than standard covalent bonds. acs.org However, the influence of large, electronically complex ligands like pyrene on the nature of this bond is not well understood.
Future fundamental studies, combining X-ray crystallography with advanced computational and spectroscopic techniques, are needed to elucidate the precise geometric and electronic structure of this compound. nih.gov Such studies would provide valuable insights into how the pyrene moiety affects the I-C and I-X bond lengths, angles, and electron distribution within the hypervalent iodine center. This deeper understanding is crucial for accurately predicting and controlling the compound's reactivity in various chemical transformations. acs.orge-bookshelf.de
| Research Area | Technique/Method | Objective |
| Structural Analysis | Single-Crystal X-ray Diffraction | Determine precise bond lengths, bond angles, and intermolecular interactions (e.g., π-stacking). nih.gov |
| Electronic Structure | Computational Chemistry (DFT) | Model molecular orbitals, charge distribution, and the nature of the 3c-4e bond. acs.orgnih.gov |
| Mechanistic Studies | NMR Spectroscopy, Kinetics | Investigate reaction pathways, ligand exchange rates, and reductive elimination processes. nih.gov |
Leveraging Machine Learning and AI for Compound Design and Reactivity Prediction
The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) offers powerful new tools for accelerating discovery. mdpi.combeilstein-journals.orgeurekalert.org Instead of relying solely on trial-and-error, ML models can be trained on existing reaction data to predict the outcomes of new reactions, suggest optimal conditions, and even design novel compounds with desired properties. beilstein-journals.orgnih.govnih.gov
For a specialized compound like this compound, future research could involve creating datasets of related iodonium salts to train ML models. These models could then predict its reactivity with various nucleophiles, its efficiency as a photoinitiator under different conditions, or its stability. nih.govnih.gov Furthermore, generative AI models could be employed to design new pyrene-based iodonium salts with enhanced properties, such as improved light absorption or higher reactivity, guiding synthetic efforts toward the most promising candidates. youtube.comappliedclinicaltrialsonline.com This data-driven approach can significantly reduce the experimental workload and accelerate the development of next-generation materials. mdpi.comnih.gov
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Engineering
The multifaceted nature of this compound, combining the synthetic utility of hypervalent iodine chemistry with the rich photophysics of pyrene, makes it an ideal candidate for interdisciplinary research. mdpi.comresearchgate.net Future progress will depend on collaborations between synthetic chemists, materials scientists, physicists, and engineers.
Chemists can focus on developing efficient and sustainable synthetic routes and exploring new reactions. diva-portal.org Materials scientists can investigate its integration into thin films, polymers, and hybrid materials for applications in organic electronics, such as OLEDs and OFETs. mdpi.comuky.edu Engineers could then harness these materials to fabricate novel devices, such as chemical sensors, photopolymer-based 3D printed objects with unique optical properties, or specialized coatings. acs.org This synergistic approach will be essential to translate the fundamental properties of this compound into tangible technological advancements.
Conclusion
Summary of Key Research Findings and Advancements for Methyl(pyren-1-YL)iodanium
As of the current date, there are no specific research findings or advancements to report for the compound this compound. The scientific community has not published any studies detailing its synthesis, properties, or potential applications.
Broader Implications and Contributions of this compound Research to Chemical Sciences
Given the absence of research, the broader implications and contributions of this compound to the chemical sciences are purely speculative. However, based on the known properties of its constituent parts—a methyl group, a pyrene (B120774) moiety, and an iodonium (B1229267) ion—one could hypothesize potential areas of impact.
The pyrene unit is a well-known polycyclic aromatic hydrocarbon with distinct photophysical properties, including a high fluorescence quantum yield and the ability to form excimers. These characteristics make pyrene-containing compounds valuable as fluorescent probes and in materials science. The iodonium salt component is recognized for its utility in organic synthesis as a powerful electrophilic arylating or alkylating agent.
Therefore, the hypothetical research on this compound could contribute to:
New Synthetic Methodologies: The development of synthetic routes to this and similar compounds could expand the toolbox of organic chemists.
Photoredox Catalysis: The combination of a photoactive pyrene core with a reactive iodonium group might lead to novel photoredox catalysts.
Materials Science: Incorporation of this compound into polymers or other materials could impart unique optical and electronic properties.
Bioimaging: The fluorescent nature of the pyrene moiety could be exploited in the design of new probes for biological imaging, with the iodonium part allowing for specific labeling of biomolecules.
Outlook on the Future Trajectory and Uncharted Territories in this Research Area
The future of research into this compound is entirely uncharted. The initial and most critical step would be the successful synthesis and characterization of the compound. Should this be achieved, a cascade of research opportunities would open up.
Key areas for future investigation would include:
Synthesis and Stability: Developing a reliable and scalable synthesis would be paramount. Investigating the compound's stability under various conditions (light, heat, different solvents) would be crucial for any practical applications.
Physicochemical Properties: A thorough investigation of its photophysical and electrochemical properties would be necessary to understand its fundamental behavior. This would involve techniques such as UV-Vis and fluorescence spectroscopy, as well as cyclic voltammetry.
Reactivity Studies: Exploring the reactivity of the methyl and pyrenyl groups, as well as the iodonium center, would unveil its potential in organic synthesis. For instance, its efficacy as a methylating or pyrenylating agent for various nucleophiles could be systematically studied.
Computational Modeling: Density Functional Theory (DFT) and other computational methods could be employed to predict its molecular structure, electronic properties, and reaction mechanisms, guiding experimental work.
Exploration of Applications: Based on its characterized properties, research could then branch into targeted applications, such as those mentioned above in catalysis, materials science, and bio-organic chemistry.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl(pyren-1-YL)iodanium, and how can its structural purity be validated?
- Methodological Answer : Synthesis typically involves iodonium salt formation via pyrene derivatization. For example, coupling pyren-1-yl groups with iodonium precursors under controlled conditions (e.g., using hypervalent iodine reagents) . Structural validation requires single-crystal X-ray diffraction (SCXRD) to confirm bond lengths (e.g., average C–C distance: 0.003 Å) and packing motifs, complemented by NMR and high-resolution mass spectrometry (HRMS) . Reproducibility hinges on strict adherence to synthetic protocols, including reagent ratios, temperature, and inert atmospheres .
Q. Which analytical techniques are critical for assessing the stability and decomposition pathways of this compound?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) monitor thermal stability. UV-Vis and fluorescence spectroscopy track photodegradation under varying light conditions. High-performance liquid chromatography (HPLC) with photodiode array detection identifies degradation products. Stability studies should include accelerated aging experiments under controlled humidity and temperature .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer : Document all synthetic parameters (e.g., solvent purity, reaction time, catalyst loadings) and validate intermediates via FT-IR and melting point analysis. Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design experiments that balance practicality and scientific rigor. Cross-reference protocols with primary literature to identify critical variables (e.g., exclusion of moisture) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported photophysical properties of this compound across studies?
- Methodological Answer : Conduct comparative studies under standardized conditions (e.g., solvent polarity, excitation wavelengths). Use density functional theory (DFT) to model electronic transitions and compare with experimental data. Address discrepancies by analyzing crystallographic data (e.g., intermolecular C–H⋯O interactions in the solid state) that may influence fluorescence quenching . Apply the PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables (e.g., substituent effects) .
Q. How can computational modeling optimize this compound for applications in organic electronics?
- Methodological Answer : Perform time-dependent DFT (TD-DFT) simulations to predict charge-transfer efficiency and bandgap tuning. Validate predictions with cyclic voltammetry (CV) and absorption/emission spectroscopy. Collaborate with materials scientists to design thin-film devices, ensuring alignment between computational models and experimental fabrication parameters (e.g., spin-coating speed, annealing temperature) .
Q. What experimental designs mitigate challenges in studying the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Employ kinetic studies (e.g., variable-temperature NMR) to map reaction pathways. Use isotopic labeling (e.g., deuterated solvents) to trace mechanistic steps. Design control experiments to distinguish between radical and ionic pathways, referencing analogous iodonium systems. Document negative results (e.g., failed catalysts) to refine hypotheses .
Methodological Frameworks & Best Practices
-
Data Contradiction Analysis : Apply systematic reviews to identify confounding factors (e.g., solvent polarity, crystal polymorphism). Use meta-analysis tools to aggregate data from disparate studies, prioritizing peer-reviewed sources over preprint repositories .
研究方法是越详细越好吗?02:38
-
Ethical & Safety Considerations : Adhere to IUPAC guidelines for compound handling, emphasizing toxicity assessments (e.g., LD50 for iodonium salts) and waste disposal protocols. Document safety data sheets (SDS) for all reagents .
-
Literature Synthesis : Use platforms like SciFinder and Reaxys to collate primary data, avoiding unreliable sources (e.g., ). Annotate conflicting results in a matrix for cross-comparison .
研一科研小白如何调研科研方向?如何找综述文章?中科院学长来手把手教你!| 如何确定研究方向 | 研一科研进展 | 研一迷茫24:29
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


